molecular formula C26H29N5O2S B11601955 4,4-dimethyl-N-(2-morpholin-4-ylethyl)-8-phenyl-5-oxa-11-thia-9,14,16-triazatetracyclo[8.7.0.02,7.012,17]heptadeca-1(10),2(7),8,12(17),13,15-hexaen-13-amine

4,4-dimethyl-N-(2-morpholin-4-ylethyl)-8-phenyl-5-oxa-11-thia-9,14,16-triazatetracyclo[8.7.0.02,7.012,17]heptadeca-1(10),2(7),8,12(17),13,15-hexaen-13-amine

Cat. No.: B11601955
M. Wt: 475.6 g/mol
InChI Key: YXWXXQORZYMNDD-UHFFFAOYSA-N
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Description

4,4-dimethyl-N-(2-morpholin-4-ylethyl)-8-phenyl-5-oxa-11-thia-9,14,16-triazatetracyclo[87002,7012,17]heptadeca-1(10),2(7),8,12(17),13,15-hexaen-13-amine is a complex organic compound with a unique tetracyclic structure

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4,4-dimethyl-N-(2-morpholin-4-ylethyl)-8-phenyl-5-oxa-11-thia-9,14,16-triazatetracyclo[8.7.0.02,7.012,17]heptadeca-1(10),2(7),8,12(17),13,15-hexaen-13-amine typically involves multiple steps, starting from simpler organic molecules. The key steps include:

    Formation of the Tetracyclic Core: This involves cyclization reactions that form the tetracyclic structure. Common reagents include strong acids or bases to facilitate ring closure.

    Introduction of Functional Groups: Various functional groups, such as the morpholine and phenyl groups, are introduced through substitution reactions. Reagents like halides and amines are often used.

    Final Modifications: The final steps involve fine-tuning the molecule to achieve the desired structure, often through selective reductions or oxidations.

Industrial Production Methods

Industrial production of this compound would likely involve optimizing the synthetic route for scalability. This includes using cost-effective reagents, optimizing reaction conditions for higher yields, and ensuring the process is environmentally friendly.

Chemical Reactions Analysis

Types of Reactions

4,4-dimethyl-N-(2-morpholin-4-ylethyl)-8-phenyl-5-oxa-11-thia-9,14,16-triazatetracyclo[8.7.0.02,7.012,17]heptadeca-1(10),2(7),8,12(17),13,15-hexaen-13-amine can undergo various chemical reactions, including:

    Oxidation: This compound can be oxidized to introduce oxygen-containing functional groups.

    Reduction: Reduction reactions can be used to modify the oxidation state of certain atoms within the molecule.

    Substitution: Various substitution reactions can introduce or replace functional groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are often used.

    Substitution: Halides and amines are common reagents for substitution reactions.

Major Products

The major products of these reactions depend on the specific conditions and reagents used. For example, oxidation might yield ketones or alcohols, while substitution could introduce new functional groups like amines or ethers.

Scientific Research Applications

4,4-dimethyl-N-(2-morpholin-4-ylethyl)-8-phenyl-5-oxa-11-thia-9,14,16-triazatetracyclo[8.7.0.02,7.012,17]heptadeca-1(10),2(7),8,12(17),13,15-hexaen-13-amine has several applications in scientific research:

    Chemistry: It is used as a building block for synthesizing more complex molecules.

    Biology: The compound’s unique structure makes it a candidate for studying biological interactions at the molecular level.

    Industry: It may be used in the development of new materials with unique properties.

Mechanism of Action

The mechanism of action of 4,4-dimethyl-N-(2-morpholin-4-ylethyl)-8-phenyl-5-oxa-11-thia-9,14,16-triazatetracyclo[8.7.0.02,7.012,17]heptadeca-1(10),2(7),8,12(17),13,15-hexaen-13-amine involves its interaction with specific molecular targets. These interactions can modulate various biological pathways, leading to the compound’s observed effects. The exact molecular targets and pathways depend on the specific application and context in which the compound is used.

Comparison with Similar Compounds

Similar Compounds

  • 4,4-dimethyl-N-(2-piperidin-4-ylethyl)-8-phenyl-5-oxa-11-thia-9,14,16-triazatetracyclo[8.7.0.02,7.012,17]heptadeca-1(10),2(7),8,12(17),13,15-hexaen-13-amine
  • 4,4-dimethyl-N-(2-pyrrolidin-4-ylethyl)-8-phenyl-5-oxa-11-thia-9,14,16-triazatetracyclo[8.7.0.02,7.012,17]heptadeca-1(10),2(7),8,12(17),13,15-hexaen-13-amine

Uniqueness

What sets 4,4-dimethyl-N-(2-morpholin-4-ylethyl)-8-phenyl-5-oxa-11-thia-9,14,16-triazatetracyclo[87002,7012,17]heptadeca-1(10),2(7),8,12(17),13,15-hexaen-13-amine apart is its unique combination of functional groups and tetracyclic structure

Properties

Molecular Formula

C26H29N5O2S

Molecular Weight

475.6 g/mol

IUPAC Name

4,4-dimethyl-N-(2-morpholin-4-ylethyl)-8-phenyl-5-oxa-11-thia-9,14,16-triazatetracyclo[8.7.0.02,7.012,17]heptadeca-1(10),2(7),8,12(17),13,15-hexaen-13-amine

InChI

InChI=1S/C26H29N5O2S/c1-26(2)14-18-19(15-33-26)21(17-6-4-3-5-7-17)30-25-20(18)22-23(34-25)24(29-16-28-22)27-8-9-31-10-12-32-13-11-31/h3-7,16H,8-15H2,1-2H3,(H,27,28,29)

InChI Key

YXWXXQORZYMNDD-UHFFFAOYSA-N

Canonical SMILES

CC1(CC2=C(CO1)C(=NC3=C2C4=C(S3)C(=NC=N4)NCCN5CCOCC5)C6=CC=CC=C6)C

Origin of Product

United States

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